N-Benzyl-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine
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Overview
Description
N-Benzyl-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound features a benzyl group attached to a 1,3,4-oxadiazole ring, which is further substituted with a thiophene moiety. This unique structure imparts the compound with distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzyl hydrazine with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides can be used.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines or partially reduced oxadiazole derivatives.
Substitution: Halogenated or alkylated derivatives of the parent compound.
Scientific Research Applications
N-Benzyl-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine has been explored for various scientific research applications:
Medicinal Chemistry: Potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-Benzyl-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine depends on its specific application. In medicinal chemistry, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-5-(furan-2-yl)-1,3,4-oxadiazol-2-amine: Similar structure but with a furan ring instead of thiophene.
N-Benzyl-5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine: Contains a pyridine ring, offering different electronic properties.
N-Benzyl-5-(phenyl)-1,3,4-oxadiazol-2-amine: Features a phenyl ring, which affects its reactivity and applications.
Uniqueness
N-Benzyl-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and medicinal chemistry.
Biological Activity
N-Benzyl-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine is a compound that belongs to the oxadiazole family, which has garnered significant attention due to its diverse biological activities. This article delves into its biological activity, particularly focusing on its anticancer, antimicrobial, and other pharmacological properties.
Molecular Formula: C13H11N3OS
Molecular Weight: 257.311 g/mol
CAS Number: 918964-45-1
1. Anticancer Activity
This compound has been studied for its potential anticancer properties. Research indicates that oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of 1,3,4-oxadiazoles demonstrated significant inhibition of cell proliferation in colon cancer (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines with IC50 values in the micromolar range .
Table 1: Anticancer Activity of Oxadiazole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HCT-116 | 12.5 |
N-Benzyl-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amines | MCF-7 | 15.0 |
N-Benzyl-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amines | HeLa | 10.0 |
These findings suggest that the compound's mechanism of action may involve the inhibition of key enzymes and growth factors implicated in cancer progression.
2. Antimicrobial Activity
The antimicrobial potential of N-benzyl derivatives of oxadiazoles has also been documented. Studies show that these compounds exhibit activity against a range of pathogens including bacteria and fungi. For example, oxadiazole derivatives have demonstrated significant antibacterial effects against strains such as E. coli and S. aureus .
Table 2: Antimicrobial Activity
Compound | Microorganism | MIC (µg/mL) |
---|---|---|
N-Benzyl-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amines | E. coli | 25 |
N-Benzyl derivatives | S. aureus | 15 |
N-Benzyl derivatives | C. albicans | 30 |
The minimum inhibitory concentration (MIC) values indicate that these compounds could serve as potential leads for developing new antimicrobial agents.
Mechanistic Insights
The biological activity of N-benzyl derivatives is often attributed to their ability to interact with specific biological targets. For instance:
- Inhibition of Enzymes: Many oxadiazole derivatives have been shown to inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play critical roles in tumorigenesis and microbial survival .
Case Study 1: Anticancer Efficacy
A recent study synthesized various oxadiazole derivatives and evaluated their anticancer efficacy using the MTT assay. The results indicated that modifications in the benzyl group significantly enhanced cytotoxicity against selected cancer cell lines .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of N-benzyl derivatives against clinically relevant pathogens. The study highlighted the effectiveness of these compounds in inhibiting bacterial growth and suggested further exploration into their structure–activity relationship (SAR) .
Properties
CAS No. |
918964-45-1 |
---|---|
Molecular Formula |
C13H11N3OS |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
N-benzyl-5-thiophen-2-yl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C13H11N3OS/c1-2-5-10(6-3-1)9-14-13-16-15-12(17-13)11-7-4-8-18-11/h1-8H,9H2,(H,14,16) |
InChI Key |
WINNNBVPZBOKPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN=C(O2)C3=CC=CS3 |
Origin of Product |
United States |
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